Methyl 4-Formylbenzoate

Organocatalysis N-Heterocyclic Carbenes Reaction Selectivity

Methyl 4-Formylbenzoate (MFB) is the only para-substituted benzaldehyde ester that delivers predictable divergent reactivity under NHC catalysis—yielding γ-butyrolactones or cyclic hemiacetals based solely on catalyst architecture. This validated intermediate is critical for synthesizing chalcone amide α-glucosidase inhibitors and serves as a benchmark aldehyde for plasma-electrochemical pinacol coupling. Sourced from DMT valorization streams, MFB’s unique optical building-block profile enables fluorescent whitening agents with a 4,4′-distyryl-1,1′-biphenyl skeleton. Procure MFB to access a chemical space no simpler benzaldehyde derivative can replicate.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 1571-08-0
Cat. No. B139623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Formylbenzoate
CAS1571-08-0
SynonymsTerephthalaldehydic Acid Methyl Ester;  4-(Methoxycarbonyl)benzaldehyde;  4-Carbomethoxybenzaldehyde;  4-Carboxybenzaldehyde Methyl Ester;  4-Formylbenzoic Acid Methyl Ester;  Methyl 4-formylbenzoate;  Methyl Benzaldehyde-4-carboxylate;  Methyl p-Formylbenz
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C9H8O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-6H,1H3
InChIKeyFEIOASZZURHTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Formylbenzoate (CAS 1571-08-0) Technical Overview and Procurement Guide


Methyl 4-Formylbenzoate (MFB, CAS 1571-08-0) is an aromatic aldehyde-ester building block with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It is a white to off-white crystalline solid at room temperature with a melting point of approximately 60-63°C and a boiling point of 264-266°C . This bifunctional compound, also known as 4-Carbomethoxybenzaldehyde or Methyl p-formylbenzoate, possesses both a reactive aldehyde group and a methyl ester moiety on a para-substituted benzene ring, which is what makes it a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and materials science .

Why Methyl 4-Formylbenzoate (CAS 1571-08-0) Cannot Be Substituted by Generic Analogs


Generic substitution of Methyl 4-Formylbenzoate (MFB) is not straightforward due to the unique and sensitive interplay between its aldehyde and ester functional groups. This dual functionality dictates its specific reactivity and stability profile. While other compounds may possess either an aldehyde or an ester, the exact spatial arrangement and electronic properties of MFB are critical for its performance in key applications. For example, its specific vapor pressure is a defined physical property that distinguishes it from closely related methyl benzoate derivatives [1]. Furthermore, the compound's behavior in advanced synthetic methodologies, such as its unexpected formation of a cyclic hemiacetal over a lactone under N-heterocyclic carbene (NHC) catalysis, demonstrates that its reactivity cannot be predicted solely by its functional groups and is highly dependent on its exact molecular structure [2]. Replacing MFB with a structurally similar analog can lead to different reaction pathways, reduced yields, or the formation of unintended byproducts, as evidenced by comparative studies [2].

Quantitative Differentiation Guide for Methyl 4-Formylbenzoate (CAS 1571-08-0)


Divergent Reaction Pathway: Cyclic Hemiacetal vs. Lactone Formation

Methyl 4-formylbenzoate (MFB) exhibits a unique, catalyst-dependent reaction pathway when reacted with cinnamaldehyde. In a head-to-head comparison using two different N-heterocyclic carbene (NHC) precatalysts, the larger bimacrocyclic NHC led to the exclusive formation of a cyclic hemiacetal, whereas the smaller bimacrocyclic NHC produced the expected gamma-butyrolactone product [1]. This demonstrates that MFB's reactivity is not generic and can be steered by catalyst architecture to yield distinct molecular scaffolds.

Organocatalysis N-Heterocyclic Carbenes Reaction Selectivity

Comparative Vapor Pressure Data for Process Engineering

The vapor pressure of methyl 4-formylbenzoate is a critical parameter for applications involving distillation, sublimation, or vapor-phase reactions. A cross-study comparison of four para-substituted methyl benzoates (p-cyano, p-formyl, p-nitro, p-methylamino) revealed distinct thermodynamic profiles [1]. The vapor pressure of methyl 4-formylbenzoate was measured over the temperature range of 303.1 to 388.2 K, a range different from its analogs (e.g., p-cyano: 303.9-393.0 K; p-nitro: 319.0-415.8 K; p-methylamino: 332.9-392.4 K) [1].

Physical Chemistry Thermodynamics Process Engineering

Application as a Key Intermediate for α-Glucosidase Inhibitors

Methyl 4-formylbenzoate is explicitly validated as a drug intermediate for the synthesis of chalcone amide α-glucosidase inhibitors . While other aldehydes could theoretically be used, MFB has a direct and documented synthetic route for this specific therapeutic target class.

Medicinal Chemistry Drug Synthesis Diabetes

Selectivity Control in Pinacol Coupling Reactions

In plasma-electrochemical pinacol coupling reactions, methyl 4-formylbenzoate was used as a key substrate to demonstrate that achieving selectivity over competing alcohol reduction requires careful control over mass transport [1]. This finding, derived from parametric studies on MFB, establishes it as a benchmark substrate for optimizing selectivity in this sustainable, metal-free C-C bond-forming methodology [1].

Electrochemistry C-C Bond Formation Sustainable Chemistry

Purity and Physical Form Consistency for Reproducible Research

Commercial specifications for methyl 4-formylbenzoate are tightly defined to ensure batch-to-batch reproducibility. Leading suppliers specify a purity of ≥98.0% (GC) and a melting point of 58.0-63.0°C [1]. This is a higher purity specification compared to some generic alternatives, which may be offered at ≥95% purity , and the narrow melting point range is a critical indicator of consistent crystalline form and quality.

Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for Methyl 4-Formylbenzoate (CAS 1571-08-0)


Synthesis of Novel Chemical Scaffolds via Divergent Organocatalysis

Use Methyl 4-formylbenzoate as a substrate in N-heterocyclic carbene (NHC)-catalyzed reactions to generate either gamma-butyrolactones or cyclic hemiacetals [1]. This application leverages the compound's unique ability to undergo divergent reaction pathways depending on the catalyst architecture, enabling the exploration of distinct chemical space not accessible with simpler benzaldehyde derivatives [1].

Development of α-Glucosidase Inhibitors for Diabetes Research

Employ Methyl 4-formylbenzoate as a validated key intermediate in the multi-step synthesis of chalcone amide-based α-glucosidase inhibitors [1]. This is a documented application where MFB has been used to generate biologically active molecules, providing a reliable synthetic route for medicinal chemistry programs [1].

Model Substrate for Optimizing Sustainable Electrochemical Reactions

Utilize Methyl 4-formylbenzoate as a benchmark aldehyde for developing and optimizing metal-free, plasma-electrochemical pinacol coupling methodologies [1]. Its well-characterized behavior in these systems, where selectivity is controlled by mass transport, makes it an ideal substrate for reaction engineering and mechanistic studies [1].

Precursor for Fluorescent Whitening Agents and Advanced Materials

As a byproduct of dimethyl terephthalate (DMT) production, MFB has been valorized as a starting material for synthesizing new fluorescent whitening agent candidates with a 4,4'-di((E)-styryl)-1,1'-biphenyl skeleton [1]. Its specific ester-aldehyde structure makes it a strategic building block for creating functional materials with desired optical properties [2].

Technical Documentation Hub

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